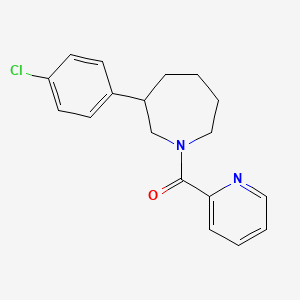
3-(4-chlorophenyl)-1-(pyridine-2-carbonyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-1-(pyridine-2-carbonyl)azepane is a chemical compound that belongs to the class of azepanes Azepanes are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a chlorophenyl group and a pyridine-2-carbonyl group attached to the azepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(pyridine-2-carbonyl)azepane typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing a six-membered ring with a nitrogen atom can undergo ring expansion to form the seven-membered azepane ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction. This can be achieved by reacting the azepane ring with a chlorophenyl halide under appropriate conditions.
Attachment of the Pyridine-2-carbonyl Group: The pyridine-2-carbonyl group can be attached through an acylation reaction. This involves reacting the azepane ring with pyridine-2-carbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(4-chlorophenyl)-1-(pyridine-2-carbonyl)azepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chlorophenyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
3-(4-chlorophenyl)-1-(pyridine-2-carbonyl)azepane has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents. Its unique structure allows for the design of molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Biological Studies: The compound can be used in biological studies to investigate its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-1-(pyridine-2-carbonyl)azepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-(3-chlorophenyl)-1-(pyridine-2-carbonyl)azepane: Similar structure with the chlorine atom in the meta position.
3-(4-bromophenyl)-1-(pyridine-2-carbonyl)azepane: Similar structure with a bromine atom instead of chlorine.
3-(4-chlorophenyl)-1-(pyridine-3-carbonyl)azepane: Similar structure with the pyridine carbonyl group in the 3-position.
Uniqueness
3-(4-chlorophenyl)-1-(pyridine-2-carbonyl)azepane is unique due to the specific positioning of the chlorophenyl and pyridine-2-carbonyl groups. This unique arrangement can lead to distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
特性
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-16-9-7-14(8-10-16)15-5-2-4-12-21(13-15)18(22)17-6-1-3-11-20-17/h1,3,6-11,15H,2,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVCWQWBOAHHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone](/img/structure/B2661081.png)
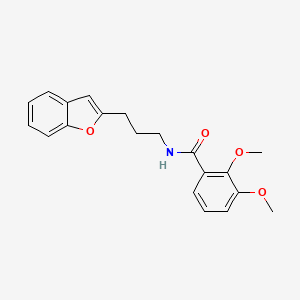
![5-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2661085.png)
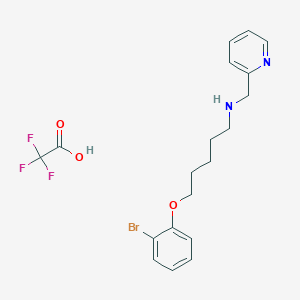
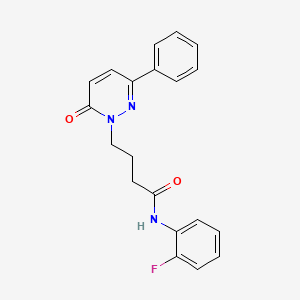
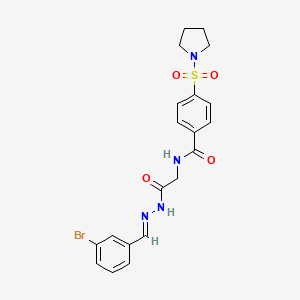
![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2661089.png)
![4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2661091.png)
![2-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrimidine](/img/structure/B2661092.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide](/img/structure/B2661093.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2661095.png)
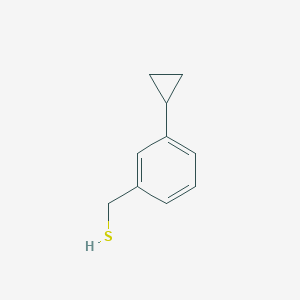
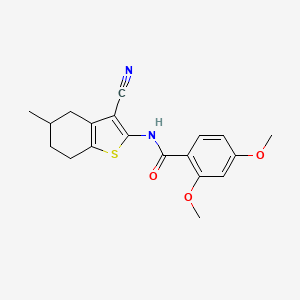
![2-[9-(3,4-DIMETHYLPHENYL)-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE](/img/structure/B2661102.png)
